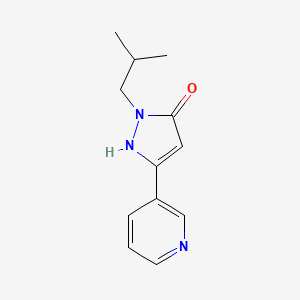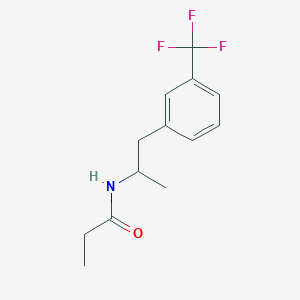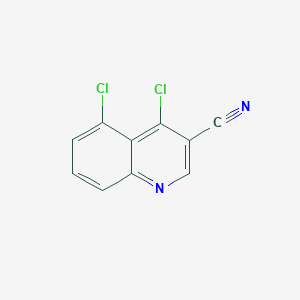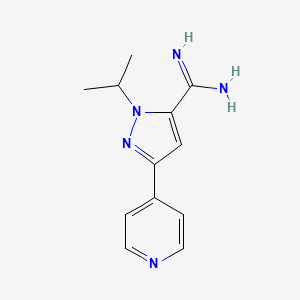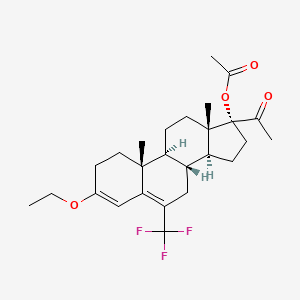
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is a synthetic steroidal compound. It is known for its unique chemical structure, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pregnadiene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate typically involves multiple steps starting from suitable steroidal precursors. The general synthetic route may include:
Introduction of the Ethoxy Group: This step involves the ethoxylation of a suitable precursor.
Hydroxylation: Introduction of the hydroxy group at the 17th position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 6th position.
Formation of the Pregnadiene Backbone: This involves the formation of the diene structure through appropriate chemical reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.
科学研究应用
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
3-Ethoxy-17-methylpregna-3,5-dien-20-one: Similar structure but with a methyl group instead of a hydroxy group.
3-Ethoxypregna-3,5-diene-21,17alpha-carbolactone: Similar backbone but with different functional groups.
Uniqueness
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
2802-19-9 |
|---|---|
分子式 |
C26H35F3O4 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-6-(trifluoromethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C26H35F3O4/c1-6-32-17-7-10-23(4)19-8-11-24(5)20(9-12-25(24,15(2)30)33-16(3)31)18(19)14-22(21(23)13-17)26(27,28)29/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChI 键 |
RFRZNGJBWJIQCF-DAHGFBLPSA-N |
手性 SMILES |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)C(F)(F)F |
规范 SMILES |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
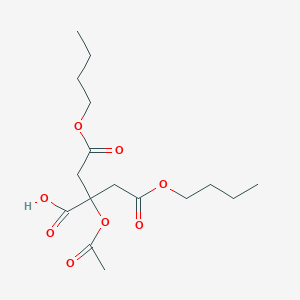
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

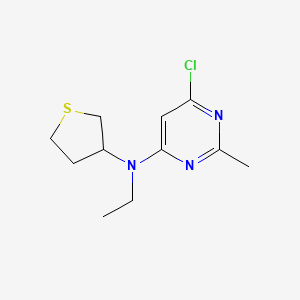

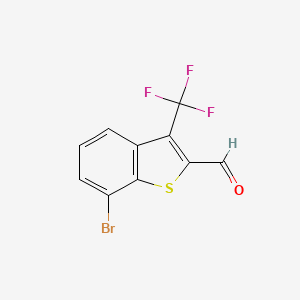
![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
